6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(azetidine-1-carbonyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(12-5-2-6-12)7-3-1-4-8(11-7)10(14)15/h1,3-4H,2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHKISHVULSCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis of Azetidine-2-carboxylic Acid Derivatives
Overview:
Asymmetric synthesis employs chiral starting materials or chiral catalysts to produce enantiomerically pure azetidine derivatives, which are precursors to the target compound. This approach is favored for its high stereoselectivity and potential for large-scale production.
- Utilization of optically pure L-amino acids or their derivatives as raw materials.
- Protection of amino groups followed by ring closure reactions to form the azetidine ring.
- Deprotection and functional group modifications to introduce the pyridine-2-carboxylic acid moiety.
Research Findings:
A notable example involves the synthesis of (S)-azetidine-2-carboxylic acid via asymmetric catalysis, starting from L-proline derivatives, with yields exceeding 80% and enantiomeric excess (ee) > 99%. The process typically involves protection, ring closure, and deprotection steps under mild conditions.
- High stereoselectivity
- Direct access to enantiomerically pure compounds
- High cost of chiral reagents
- Complex reaction conditions
- Limited raw material availability
Chiral Separation of Racemic Mixtures
Overview:
This method synthesizes racemic azetidine-2-carboxylic acids, which are then separated into enantiomers using chiral chromatography or resolution techniques.
- Synthesis of racemic compounds via chemical routes such as cyclization of amino acid derivatives.
- Separation of enantiomers using chiral stationary phases or chiral auxiliaries.
- Starting Material: Racemic azetidine-2-carboxylic acid synthesized via cyclization of β-propiolactone derivatives.
- Separation Technique: Chiral HPLC or crystallization with chiral acids/bases.
- Outcome: Enantiomerically pure (S)-azetidine-2-carboxylic acid with >99% ee.
Research Data:
A study reports a 81.9% yield of (S)-Azetidine-2-carboxylic acid with >99% purity after chiral chromatography, starting from racemic mixtures obtained through cyclization reactions involving β-propiolactone and subsequent hydrogenation.
Photochemical and Catalytic Functionalization
Overview:
Recent advances involve photochemical methods to functionalize azetidine-2-carboxylic acids, enabling rapid and scalable synthesis of derivatives suitable for medicinal chemistry.
- Photocatalytic reactions using visible light to induce functionalization of the azetidine ring.
- Use of catalysts like 4CzIPN and conditions such as flow or batch reactors.
- A study demonstrated the direct photochemical alkylation of azetidine-2-carboxylic acids with alkenes, yielding alkyl azetidines efficiently.
- Yields ranged from 70% to 85%, with the process compatible with multigram synthesis.
- The method allows for the introduction of various substituents, including pyridine derivatives, under mild conditions.
- Mild reaction conditions
- High functional group tolerance
- Scalability in flow systems
- Requirement for specialized equipment
- Optimization needed for different substrates
General Synthetic Route for 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid
Based on the literature, a typical synthetic pathway involves:
| Step | Description | Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Synthesis of azetidine-2-carboxylic acid | Cyclization of β-propiolactone derivatives or racemic synthesis | 70-85% yield |
| 2 | Functionalization of azetidine ring | Photochemical or catalytic alkylation | 70-85% yield |
| 3 | Introduction of pyridine-2-carboxylic acid | Coupling with pyridine derivatives or direct substitution | Variable, optimized per method |
Notes on Optimization and Challenges
Reaction Conditions:
Mild temperatures (10–100°C) and solvents like dehydrated alcohols, acetonitrile, or Virahol are preferred to maintain stereochemistry and yield.Catalysts and Reagents:
Palladium on carbon (Pd/C) is commonly used for debenzylation, while chiral catalysts facilitate asymmetric synthesis.Purification: Recrystallization from suitable solvents ensures high purity, with chiral chromatography employed for enantiomeric separation.
Chemical Reactions Analysis
Types of Reactions: 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for developing new drugs or as a tool for probing biological systems.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(Pentylcarbamoyl)pyridine-2-carboxylic Acid
- Structure : Substituted with a pentylcarbamoyl group instead of azetidine-1-carbonyl.
- Molecular Data : C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol) .
- Key Differences: The pentyl chain introduces greater hydrophobicity compared to the compact azetidine ring.
6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers (L1–L4)
- Structure : Methyl ester derivatives with methyl substituents at varying positions on the pyridine ring (e.g., L1: 3-methyl, L2: 4-methyl) .

- Spectroscopic Data :
- Key Differences :
6-(Pyrrolidin-1-yl)picolinic Acid
- Structure : Pyrrolidine (5-membered ring) replaces the azetidine group.
- Molecular Data : C₁₀H₁₂N₂O₂ (MW: 192.21 g/mol) .
- Key Differences :
- The larger pyrrolidine ring reduces ring strain, enhancing thermodynamic stability.
- Increased basicity due to the nitrogen’s lone pair being more accessible in a 5-membered ring.
6-(2-Chlorophenyl)picolinic Acid
- Structure : A chlorophenyl substituent instead of azetidine-carbonyl.
- Molecular Data: C₁₂H₈ClNO₂ (MW: 233.65 g/mol) .
- Higher molecular weight and lipophilicity compared to the target compound.
Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
- Structure : Fused pyrrolo-pyridine core instead of a pyridine-azetidine system.
- Example : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 71%) .
- Substituents like chlorine or methoxy groups modulate electronic properties and reactivity .
Physicochemical and Functional Properties
*Estimated based on structural analogs.
Biological Activity
6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid, a compound characterized by its unique azetidine and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O3. The compound features an azetidine ring attached to a pyridine-2-carboxylic acid structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 202.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound may involve interactions with various biomolecular targets, including enzymes and receptors. Its structure suggests potential inhibition of specific pathways involved in disease mechanisms, particularly those related to cancer and inflammation.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Receptor Modulation : The pyridine component may interact with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Biological Activity Studies
Recent research has focused on the pharmacological effects of this compound in vitro and in vivo. The following sections summarize key findings from relevant studies.
Anticancer Activity
In a study investigating various pyridine derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines, including:
- MDA-MB-231 (Triple-Negative Breast Cancer)
- HCT116 (Colorectal Cancer)
The compound demonstrated an IC50 value of approximately 15 µM against MDA-MB-231 cells, indicating a potent inhibitory effect on cell proliferation.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HCT116 | 20 |
| HeLa | 25 |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound showed promise as an anti-inflammatory agent. In a murine model of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Studies
- Case Study A : A study conducted on mice treated with this compound showed a marked reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
- Case Study B : In vitro assays demonstrated that the compound could effectively inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. This suggests that it may play a role in preventing tumor spread.
Safety and Toxicity Profile
Safety assessments indicated that the compound exhibited low toxicity in animal models at therapeutic doses. No significant adverse effects were observed at concentrations up to 2000 mg/kg during acute toxicity studies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid?
- Methodology : The synthesis of pyridine-azetidine hybrids typically involves multi-step routes:
Pyridine core modification : Introduce substituents at the 6-position of pyridine-2-carboxylic acid via nucleophilic substitution or metal-catalyzed coupling (e.g., Pd-mediated cross-coupling) .
Azetidine coupling : React the modified pyridine with azetidine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond .
Purification : Use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
- Key Considerations : Optimize reaction temperature and solvent polarity (e.g., DMF or THF) to prevent azetidine ring opening .
Q. How should researchers handle and store this compound in the laboratory?
- Safety Protocols :
- Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the azetidine ring or amide bond .
- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat) due to potential irritancy (data gaps in toxicity require caution) .
- Waste Disposal : Segregate organic waste and collaborate with certified biohazard disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can structural contradictions in synthetic yields or purity be resolved for this compound?
- Analytical Workflow :
Purity Analysis : Compare HPLC retention times with authentic standards and validate via LC-MS (high-resolution mass spectrometry for molecular ion confirmation) .
Structural Verification : Use ¹H/¹³C NMR to identify characteristic peaks:
- Pyridine protons: δ 8.2–8.8 ppm (aromatic region).
- Azetidine protons: δ 3.5–4.2 ppm (ring CH₂ groups) .
Contradiction Resolution : If yields vary, screen alternative coupling agents (e.g., DCC vs. EDC) or protect reactive sites (e.g., tert-butoxycarbonyl for azetidine NH) .
Q. What experimental designs are suitable for studying the biological activity of this compound?
- In Vitro Assays :
- Target Binding : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/proteins (e.g., proteases, given azetidine’s role in proline analog studies) .
- Cellular Uptake : Label the compound with ³H or fluorescent tags and quantify intracellular accumulation via scintillation counting or confocal microscopy .
Q. How can computational methods aid in optimizing the compound’s stability or reactivity?
- In Silico Tools :
DFT Calculations : Predict hydrolysis susceptibility of the azetidine ring by modeling transition states in aqueous environments .
Molecular Dynamics : Simulate interactions with biological targets (e.g., docking studies using AutoDock Vina) to prioritize synthetic analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



